![molecular formula C6H8Cl2N4 B6223099 1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride CAS No. 2763749-82-0](/img/new.no-structure.jpg)
1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-c]pyridin-4-amine dihydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
The synthesis of 1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, leading to the formation of the pyrazolopyridine core . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to reflux temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-c]pyridin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolopyridine N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
1H-Pyrazolo[3,4-c]pyridin-4-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme functions and protein interactions.
Mechanism of Action
The mechanism of action of 1H-pyrazolo[3,4-c]pyridin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation in cancer cells . The pathways involved may include the inhibition of signal transduction pathways that are crucial for cell growth and survival.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-c]pyridin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms within the rings.
1H-Pyrazolo[3,4-d]pyrimidines: These compounds have an additional nitrogen atom in the pyridine ring, which can alter their chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2763749-82-0 |
---|---|
Molecular Formula |
C6H8Cl2N4 |
Molecular Weight |
207.06 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-c]pyridin-4-amine;dihydrochloride |
InChI |
InChI=1S/C6H6N4.2ClH/c7-5-2-8-3-6-4(5)1-9-10-6;;/h1-3H,7H2,(H,9,10);2*1H |
InChI Key |
ZUPIACRUKDWDAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=N1)NN=C2)N.Cl.Cl |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.